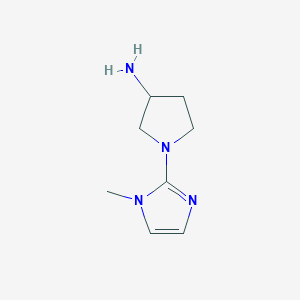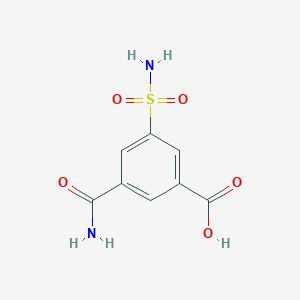
3-Carbamoyl-5-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8N2O5S It is characterized by the presence of both carbamoyl and sulfamoyl functional groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid, followed by reduction to form the corresponding amine. This amine is then subjected to sulfamoylation and carbamoylation reactions under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the compound.
化学反応の分析
Types of Reactions
3-Carbamoyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl and sulfamoyl groups into their respective amines.
Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
3-Carbamoyl-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Carbamoyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The carbamoyl and sulfamoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Furosemide: A 5-sulfamoylbenzoic acid derivative used as a diuretic.
Torasemide: Another diuretic with a similar core structure.
Azosemide: A loop diuretic with a related chemical structure.
Bumetanide: A potent diuretic with a 5-sulfamoylbenzoic acid core.
Uniqueness
3-Carbamoyl-5-sulfamoylbenzoic acid is unique due to the presence of both carbamoyl and sulfamoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H8N2O5S |
|---|---|
分子量 |
244.23 g/mol |
IUPAC名 |
3-carbamoyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8N2O5S/c9-7(11)4-1-5(8(12)13)3-6(2-4)16(10,14)15/h1-3H,(H2,9,11)(H,12,13)(H2,10,14,15) |
InChIキー |
GRIUPGSPOPNEKQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


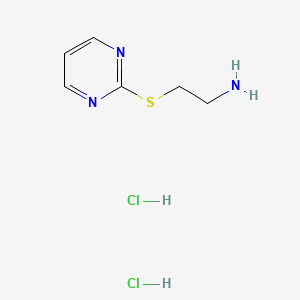
![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)
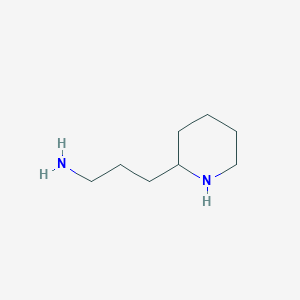
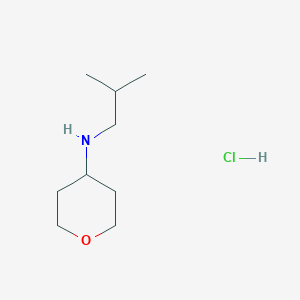
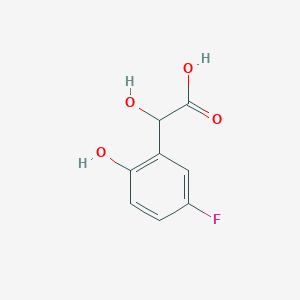
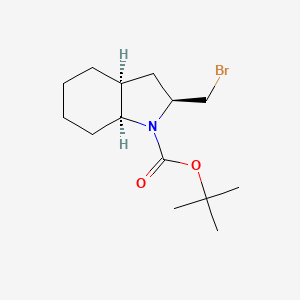
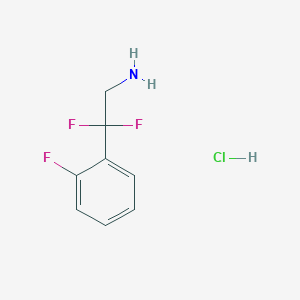
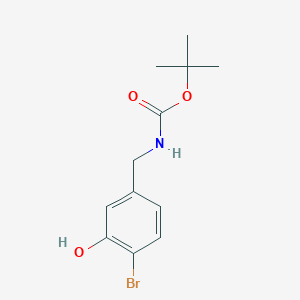
![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
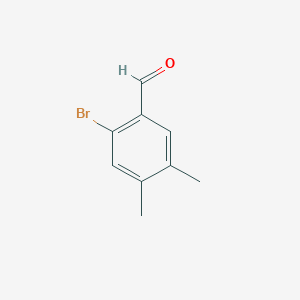

![methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13519448.png)
